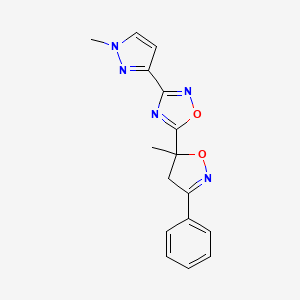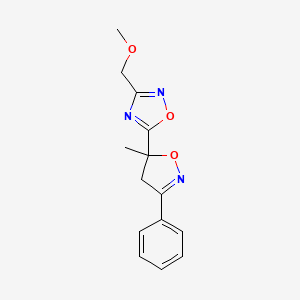![molecular formula C18H24N6O B6983361 N-[[3-(1-benzyltriazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2-trimethylpropan-1-amine](/img/structure/B6983361.png)
N-[[3-(1-benzyltriazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2-trimethylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[3-(1-benzyltriazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2-trimethylpropan-1-amine is a complex organic compound that features a unique combination of triazole and oxadiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(1-benzyltriazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2-trimethylpropan-1-amine typically involves multiple steps. The oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The final step involves the alkylation of the triazole-oxadiazole intermediate with N,2,2-trimethylpropan-1-amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-[[3-(1-benzyltriazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2-trimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or oxadiazole rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce triazole-oxadiazole amines with altered functional groups.
Aplicaciones Científicas De Investigación
N-[[3-(1-benzyltriazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2-trimethylpropan-1-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[[3-(1-benzyltriazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2-trimethylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The triazole and oxadiazole rings can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparación Con Compuestos Similares
Similar Compounds
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: A similar compound used as a ligand in coordination chemistry.
1,2,3-Triazole derivatives: Known for their stability and wide range of applications in medicinal chemistry.
1,2,4-Oxadiazole derivatives: Used in the development of pharmaceuticals and agrochemicals due to their biological activity.
Uniqueness
N-[[3-(1-benzyltriazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2-trimethylpropan-1-amine is unique due to its combination of triazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and applications compared to compounds with only one of these rings.
Propiedades
IUPAC Name |
N-[[3-(1-benzyltriazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,2-trimethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-18(2,3)13-23(4)12-16-19-17(21-25-16)15-11-24(22-20-15)10-14-8-6-5-7-9-14/h5-9,11H,10,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUHIFWSRQBFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN(C)CC1=NC(=NO1)C2=CN(N=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methoxy]-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B6983301.png)
![N-[2-[5-[1-[(2-chloropyridin-3-yl)amino]propyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide](/img/structure/B6983305.png)
![[4-[3-[4-[(Dimethylamino)methyl]phenyl]-1,2,4-oxadiazol-5-yl]furan-2-yl]methanol](/img/structure/B6983313.png)
![2-chloro-N-[1-[3-(1-methylpyrazol-3-yl)-1,2,4-oxadiazol-5-yl]propyl]pyridin-3-amine](/img/structure/B6983325.png)
![2-chloro-N-[1-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)propyl]pyridin-3-amine](/img/structure/B6983332.png)
![2-[[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thiolane 1,1-dioxide](/img/structure/B6983341.png)
![N-[2-[5-[[2,2-dimethylpropyl(methyl)amino]methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide](/img/structure/B6983349.png)
![1-[1-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]cyclopropyl]-N,N-dimethylmethanamine](/img/structure/B6983353.png)
![3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1,3-dimethylpyrrolidin-2-one](/img/structure/B6983373.png)
![2-Methyl-5-[2-[3-(6-piperidin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethyl]-1,3,4-oxadiazole](/img/structure/B6983380.png)
![4-[2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazol-5-yl]-2-methylpropyl]morpholine](/img/structure/B6983381.png)
![Cyclopropyl-[3-[3-(1-methoxybutyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B6983389.png)
